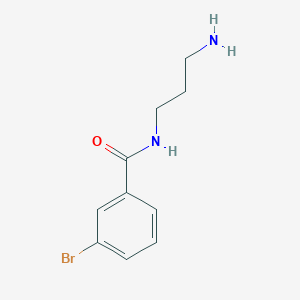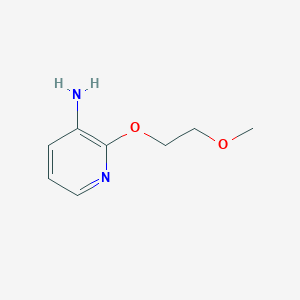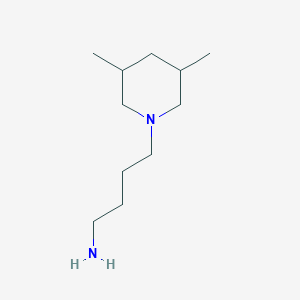![molecular formula C12H11ClN2O B3198778 5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 1016527-33-5](/img/structure/B3198778.png)
5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one
Descripción general
Descripción
5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one is a chemical compound with the molecular weight of 234.68 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one is1S/C12H11ClN2O/c13-11-4-2-1-3-9(11)7-15-8-10(14)5-6-12(15)16/h1-6,8H,7,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one is a solid at room temperature . The predicted melting point is 147.98°C, and the predicted boiling point is approximately 413.3°C at 760 mmHg . The predicted density is approximately 1.3 g/cm^3, and the predicted refractive index is 1.64 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1,4-Dihydropyridines are crucial nitrogen-containing heterocyclic compounds, serving as the backbone in many drugs and synthetic organic chemistry applications. These compounds are celebrated for their presence in biological applications, prompting researchers to explore numerous pathways for targeting their main skeleton in complex organic compounds. Recent methodologies emphasize atom economy reactions, recognized for their efficiency and environmental benignity in synthesizing bioactive 1,4-dihydropyridines. Hantzsch Condensation reaction is predominantly employed for preparing these compounds, indicating a strategic focus on developing more biologically active compounds through the comparative analysis of their SAR (Structure-Activity Relationship) activities (Sohal, 2021).
Biological and Pharmacological Applications
Chlorogenic Acid (CGA), a phenolic compound, has been researched extensively for its versatile biological and pharmacological effects. CGA demonstrates significant antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and acts as a free radical scavenger and a central nervous system stimulator. Its ability to modulate lipid metabolism and glucose in metabolic-related disorders positions it as a potential treatment for hepatic steatosis, cardiovascular disease, diabetes, and obesity. Furthermore, CGA exhibits hepatoprotective effects by protecting against chemical or lipopolysaccharide-induced injuries, showcasing its utility as a natural safeguard food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-11-4-2-1-3-9(11)7-15-8-10(14)5-6-12(15)16/h1-6,8H,7,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTIROGMPOMLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Bromoethoxy)methyl]oxane](/img/structure/B3198699.png)



![3-[(Cyclopropylamino)methyl]benzamide](/img/structure/B3198725.png)
![1-[(3-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3198729.png)


![2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide](/img/structure/B3198765.png)
![2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione](/img/structure/B3198785.png)



![1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3198816.png)